molecular formula C21H21N5O5 B7706899 5-[4-[4-(1,3-Benzodioxol-5-yl)piperazin-1-yl]-3-nitrophenyl]-3-ethyl-1,2,4-oxadiazole

5-[4-[4-(1,3-Benzodioxol-5-yl)piperazin-1-yl]-3-nitrophenyl]-3-ethyl-1,2,4-oxadiazole

Cat. No.: B7706899
M. Wt: 423.4 g/mol
InChI Key: VEWOZYWRMYHDBD-UHFFFAOYSA-N
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Description

5-[4-[4-(1,3-Benzodioxol-5-yl)piperazin-1-yl]-3-nitrophenyl]-3-ethyl-1,2,4-oxadiazole is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a benzodioxole moiety, a piperazine ring, a nitrophenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-[4-(1,3-Benzodioxol-5-yl)piperazin-1-yl]-3-nitrophenyl]-3-ethyl-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Synthesis of the Piperazine Derivative: The benzodioxole derivative is then reacted with piperazine to form the piperazine ring.

    Nitration of the Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Formation of the Oxadiazole Ring: The final step involves the cyclization of the intermediate with ethyl hydrazinecarboxylate to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[4-[4-(1,3-Benzodioxol-5-yl)piperazin-1-yl]-3-nitrophenyl]-3-ethyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-[4-[4-(1,3-Benzodioxol-5-yl)piperazin-1-yl]-3-nitrophenyl]-3-ethyl-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-[4-[4-(1,3-Benzodioxol-5-yl)piperazin-1-yl]-3-nitrophenyl]-3-ethyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-oxopentanoic acid hydrochloride
  • 4-(5-benzo(1,3)dioxol-5-yl-4-pyridin-2-yl-1H-imidazol-2-yl)benzamide
  • 5-(1,3-Benzodioxol-5-yl)-2,4-pentadienoic acid

Uniqueness

Compared to similar compounds, 5-[4-[4-(1,3-Benzodioxol-5-yl)piperazin-1-yl]-3-nitrophenyl]-3-ethyl-1,2,4-oxadiazole stands out due to its unique combination of structural features. The presence of the benzodioxole, piperazine, nitrophenyl, and oxadiazole moieties in a single molecule provides a diverse range of chemical properties and potential applications. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-[4-[4-(1,3-benzodioxol-5-yl)piperazin-1-yl]-3-nitrophenyl]-3-ethyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O5/c1-2-20-22-21(31-23-20)14-3-5-16(17(11-14)26(27)28)25-9-7-24(8-10-25)15-4-6-18-19(12-15)30-13-29-18/h3-6,11-12H,2,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWOZYWRMYHDBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC(=C(C=C2)N3CCN(CC3)C4=CC5=C(C=C4)OCO5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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